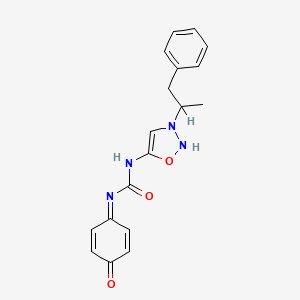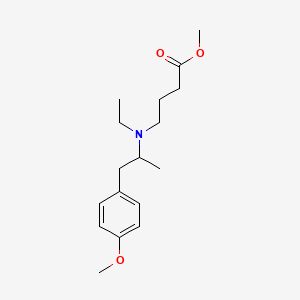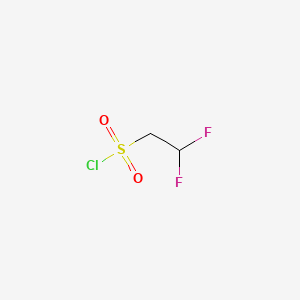
4',2''-O-Di(trimethysilyl)tylosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,2’'-O-Di(trimethysilyl)tylosin is a derivative of tylosin, an antibiotic used in veterinary medicine. This compound is characterized by the addition of trimethylsilyl groups to the tylosin molecule, which enhances its chemical stability and modifies its biological activity .
準備方法
The synthesis of 4’,2’'-O-Di(trimethysilyl)tylosin involves the reaction of tylosin with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane or ethyl acetate. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid moisture .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves using larger reactors and more efficient purification techniques to ensure high yield and purity .
化学反応の分析
4’,2’'-O-Di(trimethysilyl)tylosin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4’,2’'-O-Di(trimethysilyl)tylosin has several scientific research applications:
作用機序
The mechanism of action of 4’,2’'-O-Di(trimethysilyl)tylosin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The trimethylsilyl groups enhance the compound’s stability and bioavailability, allowing it to effectively target bacterial cells. The molecular targets include the 50S subunit of the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .
類似化合物との比較
4’,2’'-O-Di(trimethysilyl)tylosin is unique due to the presence of trimethylsilyl groups, which enhance its stability and modify its biological activity. Similar compounds include:
Tylosin: The parent compound, used as an antibiotic in veterinary medicine.
Tylosin derivatives: Other derivatives with different functional groups that modify their activity and stability.
These compounds are compared based on their chemical structure, stability, and biological activity. 4’,2’'-O-Di(trimethysilyl)tylosin stands out due to its enhanced stability and modified activity, making it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
114442-77-2 |
|---|---|
分子式 |
C52H93NO17Si2 |
分子量 |
1060.476 |
IUPAC名 |
2-[(4R,5S,6S,7R,9R,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C52H93NO17Si2/c1-19-39-36(28-62-50-48(61-12)47(60-11)45(33(6)64-50)69-71(13,14)15)24-29(2)20-21-37(55)30(3)25-35(22-23-54)43(31(4)38(56)26-40(57)66-39)68-51-46(70-72(16,17)18)42(53(9)10)44(32(5)65-51)67-41-27-52(8,59)49(58)34(7)63-41/h20-21,23-24,30-36,38-39,41-51,56,58-59H,19,22,25-28H2,1-18H3/t30-,31+,32?,33?,34?,35+,36?,38-,39-,41?,42?,43-,44?,45?,46?,47?,48?,49?,50?,51?,52?/m1/s1 |
InChIキー |
HQHOBGOEJCZMCO-DSNVLZGESA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O[Si](C)(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C)OC)OC |
同義語 |
2A,4C-Bis-O-(trimethylsilyl)-tylosin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)



![N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide](/img/structure/B566053.png)
![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)

![alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-hydroxybenzeneacetic Acid](/img/structure/B566061.png)




